![molecular formula C24H23N3O4 B2925498 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1286703-10-3](/img/structure/B2925498.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is an intriguing compound, finding its utility in various scientific domains. The molecular structure features distinctive pyrrolo and benzyl moieties, contributing to its unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : Synthesis of this compound typically involves multi-step reactions, starting with readily available precursors. The synthetic route might involve:
Step 1: Formation of the pyrrolo[2,3-c]pyridine core via cyclization reactions.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Acylation with 3,5-dimethoxyphenylacetyl chloride in the presence of a base to yield the final product.
Industrial production methods: : Scale-up of these reactions for industrial production requires optimization of reaction conditions, such as temperature, solvents, and reaction times, to ensure high yield and purity. Continuous flow chemistry and catalysis may also be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of reactions it undergoes
Oxidation: : Undergoes oxidation reactions, often facilitated by oxidizing agents such as permanganates or peroxides.
Reduction: : Can be reduced using agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions, given the presence of reactive functional groups.
Common reagents and conditions
Oxidation: : Requires oxidants like KMnO₄.
Reduction: : Typically uses NaBH₄ or H₂/Pd-C.
Substitution: : Conditions depend on the type of substitution; nucleophiles like NH₃ can be used for nucleophilic substitution, while electrophiles like Br₂ for electrophilic substitution.
Major products formed
Oxidation: : Formation of corresponding oxidized products such as ketones or carboxylic acids.
Reduction: : Produces reduced derivatives like alcohols.
Substitution: : Substituted derivatives varying based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has significant applications across various fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential in modulating biological pathways, making it valuable in biochemical research.
Medicine: : Explored for its pharmacological properties, particularly in drug discovery for targeting specific receptors or enzymes.
Industry: : Could be used in the development of specialty chemicals and materials.
Wirkmechanismus
The compound interacts with molecular targets through:
Binding to receptors: : Its structure allows it to fit into specific receptor sites, modulating their activity.
Enzyme inhibition: : Acts as an inhibitor for certain enzymes, blocking their catalytic activity.
Signal transduction pathways: : Modifies pathways by influencing signal molecules or their receptors, leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide stands out due to:
Unique molecular structure: : The combination of pyrrolo and benzyl groups offers distinct properties.
Distinct reactivity: : Exhibits specific reaction patterns that differentiate it from similar compounds.
Similar compounds
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide
N-(3,5-dimethoxyphenyl)acetamide
Other substituted pyrrolo[2,3-c]pyridines
This article provides an overview of the chemical's intriguing properties and vast applications, showcasing its value in scientific research and industry
Eigenschaften
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-20-12-19(13-21(14-20)31-2)25-22(28)16-27-11-9-18-8-10-26(23(18)24(27)29)15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQIEKDCBIMPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
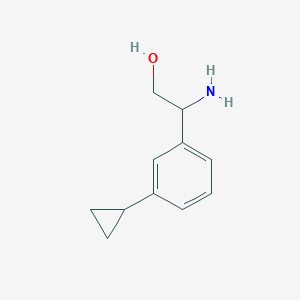
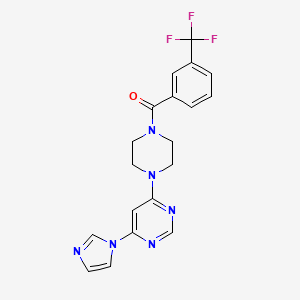
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

![N'-[(2-chlorophenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2925422.png)
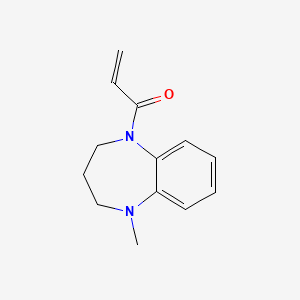
![Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate](/img/structure/B2925426.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)
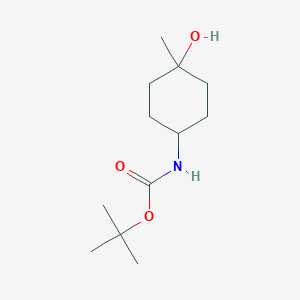
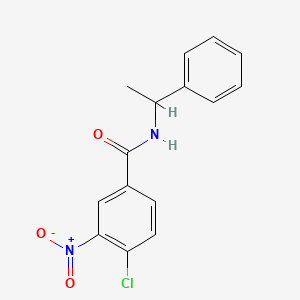
![2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2925437.png)
